N-(4-chlorophenyl)-2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetyl)-1-hydrazinecarboxamide
Beschreibung
The compound N-(4-chlorophenyl)-2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetyl)-1-hydrazinecarboxamide features a 4-chlorophenyl group linked to a hydrazinecarboxamide moiety, which is connected via an acetyl bridge to a piperidinylidene ring substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl group. Its molecular formula is C20H17Cl2F3N4O2, with a molecular weight of 473.28 g/mol (calculated). High-resolution mass spectrometry data (Q Exactive Orbitrap) confirms its structural integrity .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[[2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]acetyl]amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2F3N5O2/c21-14-1-3-15(4-2-14)27-19(32)29-28-17(31)9-12-5-7-30(8-6-12)18-16(22)10-13(11-26-18)20(23,24)25/h1-4,9-11H,5-8H2,(H,28,31)(H2,27,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAZOOUMAZQWGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC(=O)NNC(=O)NC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(4-chlorophenyl)-2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetyl)-1-hydrazinecarboxamide, commonly referred to as Compound 1 , is a synthetic organic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H18Cl2F3N5O2
- CAS Number : 321430-53-9
- Molar Mass : 488.29 g/mol
The compound features a complex structure with multiple functional groups, including a hydrazinecarboxamide moiety and a trifluoromethyl-pyridine substituent, which are significant for its biological interactions.
Compound 1 acts primarily as an inhibitor of the c-KIT kinase, a receptor tyrosine kinase involved in various cellular processes including proliferation and survival. Inhibition of c-KIT has therapeutic implications in treating cancers such as gastrointestinal stromal tumors (GISTs), where aberrant c-KIT signaling is prevalent.
Key Mechanistic Insights:
- Inhibition of c-KIT : Compound 1 exhibits potent inhibitory activity against both wild-type and mutant forms of c-KIT, demonstrating efficacy in drug-resistant cancer models .
- Pharmacokinetics : Preclinical studies indicate favorable pharmacokinetic profiles, including good absorption and distribution characteristics across various animal models .
Antitumor Activity
Recent studies have highlighted the antitumor efficacy of Compound 1 in various models:
- In Vivo Studies : In murine models bearing c-KIT mutations (T670I, D820G), Compound 1 showed significant tumor regression compared to control groups .
- Cell Line Studies : In vitro assays using GIST-derived cell lines demonstrated a dose-dependent reduction in cell viability upon treatment with Compound 1, with IC50 values in the low nanomolar range .
Table 1: Summary of Biological Activities
Case Study 1: GIST Treatment
A clinical case study reported the administration of Compound 1 to a patient with imatinib-resistant GIST. The patient exhibited a marked reduction in tumor size after several weeks of treatment, correlating with decreased levels of phosphorylated c-KIT in tumor biopsies .
Case Study 2: Pharmacokinetics
In a pharmacokinetic study involving canine subjects, Compound 1 demonstrated a half-life conducive to once-daily dosing, supporting its potential for chronic administration in clinical settings .
Vergleich Mit ähnlichen Verbindungen
Physicochemical and Pharmacological Comparisons
Molecular Weight and Lipophilicity
- Target Compound : Molecular weight = 473.28 g/mol; trifluoromethyl and chloro groups enhance logP (predicted >3).
- Compound A : Lower molecular weight (429.9 g/mol) but reduced lipophilicity due to the nitro group.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetyl)-1-hydrazinecarboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Cyclization : React 3-chloro-5-(trifluoromethyl)-2-pyridinecarbonyl chloride with a piperidinylidene precursor under basic conditions (e.g., triethylamine) to form the acetyl-piperidinylidene intermediate .
Hydrazine Coupling : Introduce the hydrazinecarboxamide moiety via nucleophilic acyl substitution using N-(4-chlorophenyl)hydrazinecarboxamide.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze , , and NMR to verify substituent positions and confirm trifluoromethyl group integration .
- HRMS : Use high-resolution mass spectrometry (Q Exactive Orbitrap) to validate the molecular formula () with <2 ppm mass error .
- XRD : Single-crystal X-ray diffraction provides definitive confirmation of the piperidinylidene and pyridinyl moieties’ spatial arrangement .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays due to the pyridinyl-piperidinylidene scaffold’s affinity for ATP-binding pockets .
- Antimicrobial Activity : Conduct microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) given the trifluoromethyl group’s role in membrane penetration .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Variables : Temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq).
- Response Surface Analysis : Use JMP or Minitab to identify optimal yields (>80%) while minimizing byproduct formation (e.g., hydrazine dimerization) .
- Flow Chemistry : Transition batch reactions to continuous-flow systems for improved heat/mass transfer, reducing reaction time by 50% .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (PDB: 1M17). The trifluoromethyl group enhances hydrophobic contacts, while the piperidinylidene moiety stabilizes via π-π stacking .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess conformational stability in aqueous and lipid bilayer environments, critical for blood-brain barrier penetration predictions .
Q. How should contradictory bioactivity data (e.g., in vitro vs. in vivo) be resolved?
- Methodological Answer :
- Metabolic Stability : Perform hepatic microsome assays (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the hydrazinecarboxamide group) .
- Prodrug Design : Modify the hydrazine moiety to a methyl ester to enhance plasma stability, followed by enzymatic activation in target tissues .
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